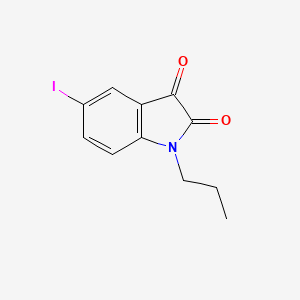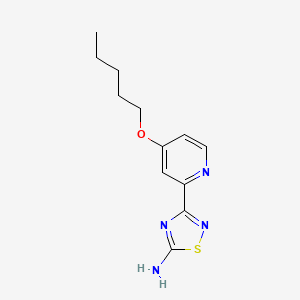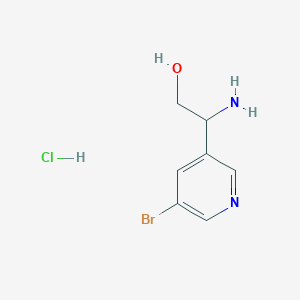
2-N-(oxolan-3-yl)pyridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-(oxolan-3-yl)pyridine-2,4-diamine is a heterocyclic compound that features a pyridine ring substituted with an oxolan-3-yl group and two amino groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(oxolan-3-yl)pyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with oxirane derivatives under controlled conditions. One common method includes the use of oxirane in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the ring-opening reaction, leading to the formation of the oxolan-3-yl group attached to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-N-(oxolan-3-yl)pyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents such as alkyl halides or acyl chlorides can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
2-N-(oxolan-3-yl)pyridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-N-(oxolan-3-yl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the oxolan-3-yl group and the amino groups enhances its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Pyridine-2,4-diamine: Lacks the oxolan-3-yl group, resulting in different chemical and biological properties.
2-N-(oxolan-3-yl)pyridine-3,5-diamine: Similar structure but with amino groups at different positions, leading to variations in reactivity and applications.
Uniqueness
2-N-(oxolan-3-yl)pyridine-2,4-diamine is unique due to the presence of the oxolan-3-yl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other pyridine derivatives and enhances its potential for various applications in research and industry .
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-N-(oxolan-3-yl)pyridine-2,4-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-1-3-11-9(5-7)12-8-2-4-13-6-8/h1,3,5,8H,2,4,6H2,(H3,10,11,12) |
InChIキー |
OSXGQWYNYDJFQP-UHFFFAOYSA-N |
正規SMILES |
C1COCC1NC2=NC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
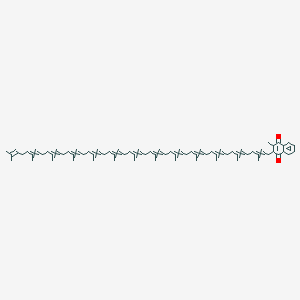
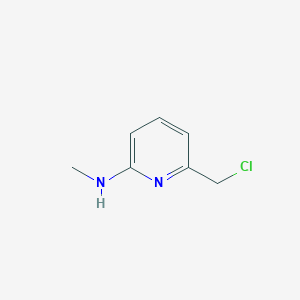
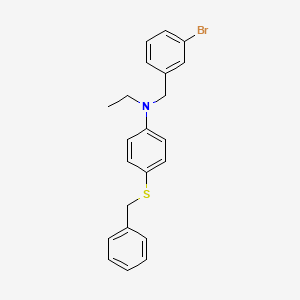



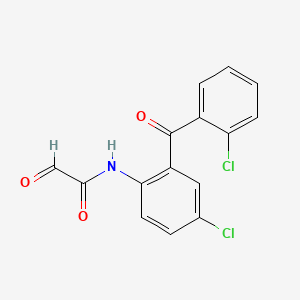
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
